6-Octanoyl Sucrose

Description

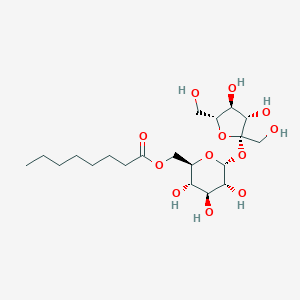

Structure

2D Structure

3D Structure

Properties

CAS No. |

13039-39-9 |

|---|---|

Molecular Formula |

C20H36O12 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[(3S,4S,6R)-6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |

InChI |

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12?,14-,15+,16+,17?,18?,19-,20+/m1/s1 |

InChI Key |

WSRKPJOHKUHAFB-FHVXDEKHSA-N |

SMILES |

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Isomeric SMILES |

CCCCCCCC(=O)OCC1[C@H]([C@@H](C([C@H](O1)O[C@]2(C([C@H]([C@H](O2)CO)O)O)CO)O)O)O |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Synonyms |

β-D-Fructofuranosyl α-D-Glucopyranoside 6-Octanoate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Octanoyl Sucrose: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octanoyl Sucrose is a sucrose monoester, a class of non-ionic surfactants synthesized by esterifying sucrose with a fatty acid. Specifically, it is the result of the formal condensation of a molecule of octanoic acid (a saturated fatty acid with eight carbon atoms) with one of the hydroxyl groups of sucrose. This modification imparts amphiphilic properties to the sucrose molecule, making it surface-active and useful in a variety of applications, including as an emulsifier, a stabilizer, and a potential bioactive agent in the food, cosmetic, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its biological activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various fields, influencing its solubility, stability, and interaction with other molecules.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₁₂ | [1] |

| Molecular Weight | 468.49 g/mol | [1] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate | [1][2] |

| CAS Number | 13039-39-9 | [1][2] |

| Synonyms | 6-O-Octanoylsucrose, 6-Capryloylsucrose, Sucrose 6-octanoate | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 695.5 ± 55.0 °C | [3] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water | |

| pKa (Predicted) | 12.75 ± 0.70 | [3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sucrose backbone protons, typically in the range of 3.2-5.5 ppm. Additional signals corresponding to the octanoyl chain will be present, including a triplet around 0.9 ppm for the terminal methyl group, a multiplet around 1.2-1.6 ppm for the methylene protons, and a triplet around 2.3 ppm for the methylene group adjacent to the carbonyl.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 12 carbons of the sucrose moiety (typically in the 60-105 ppm range) and the 8 carbons of the octanoyl group. The carbonyl carbon of the ester will appear around 173 ppm.[4][5]

-

FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups of sucrose. A strong absorption peak around 1735 cm⁻¹ will be present, which is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the sucrose backbone will appear in the 1200-1000 cm⁻¹ region.[6][7][8][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (468.49 g/mol ). Fragmentation patterns would likely involve the cleavage of the glycosidic bond and the ester linkage.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis is a preferred method for the regioselective acylation of sucrose, offering mild reaction conditions and high specificity. Lipases are commonly used enzymes for this purpose.[12][13][14][15]

Materials:

-

Sucrose

-

Vinyl octanoate (or octanoic acid)

-

Immobilized lipase (e.g., from Candida antarctica B, Humicola lanuginosa)

-

Organic solvent (e.g., 2-methyl-2-butanol, tert-amyl alcohol)[13]

-

Co-solvent (e.g., Dimethyl sulfoxide - DMSO)[13]

-

Molecular sieves (for anhydrous conditions)

-

Shaking incubator

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a clean, dry flask, dissolve sucrose in a suitable organic solvent. A co-solvent like DMSO may be added to enhance sucrose solubility.[13] Add vinyl octanoate to the solution. The molar ratio of sucrose to the acyl donor can be optimized, but a ratio of 1:1 to 1:5 is a common starting point.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.

-

Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitate for a specified period (e.g., 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude product, containing this compound, unreacted sucrose, and by-products, can be purified using column chromatography.

Caption: Workflow for the enzymatic synthesis of this compound.

Purification by Column Chromatography

Column chromatography is a standard technique for separating and purifying sucrose esters from the reaction mixture.[16][17][18][19][20]

Materials:

-

Crude this compound mixture

-

Silica gel (for column chromatography)

-

Eluent: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a mixture of chloroform and methanol, or ethyl acetate and hexane.

-

Glass column

-

Fraction collector (optional)

-

TLC plates and developing chamber

Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the glass column and allow the silica to settle into a packed bed. A layer of sand can be added to the top to protect the silica bed.

-

Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a p-anisaldehyde stain and heating).

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Biological Activities and Signaling Pathways

Sucrose esters, including this compound, have been reported to exhibit a range of biological activities. Their amphiphilic nature allows them to interact with biological membranes, which is often the basis of their mechanism of action.

Antimicrobial Activity

Sucrose esters have demonstrated antimicrobial properties against various bacteria and fungi.[21][22][23][24][25] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[21][22] The lipophilic fatty acid chain of the sucrose ester intercalates into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[21]

References

- 1. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 13039-39-9 [amp.chemicalbook.com]

- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. public.jenck.com [public.jenck.com]

- 8. Sucrose [webbook.nist.gov]

- 9. Carbohydrate IR Spectra [glycodata.org]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. cup.edu.cn [cup.edu.cn]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Column chromatographic purification of octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. jocpr.com [jocpr.com]

- 25. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6-Octanoyl Sucrose as a Surfactant

Executive Summary: 6-Octanoyl Sucrose is a non-ionic surfactant belonging to the sucrose ester class, compounds renowned for their biocompatibility and biodegradability.[1][2] Derived from renewable resources—sucrose and octanoic (caprylic) acid—it possesses an amphiphilic structure comprising a hydrophilic sucrose head and a hydrophobic eight-carbon acyl chain.[3][4] This molecular architecture dictates its mechanism of action, which involves reducing surface and interfacial tension by adsorbing at interfaces and forming micelles in aqueous solutions above a specific concentration. These properties make this compound a versatile excipient in the pharmaceutical, cosmetic, and food industries, where it functions as a solubilizing agent, emulsifier, and permeability enhancer.[1][5] This guide provides a detailed examination of its molecular mechanism, physicochemical properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

The functionality of this compound as a surfactant is rooted in its amphiphilic nature. This dual characteristic governs its behavior in both aqueous and non-aqueous environments, leading to the reduction of surface tension and the formation of self-assembled structures.

Molecular Structure and Amphiphilicity

This compound is a sucrose monoester, where the fatty acid is preferentially attached to the 6-position of the glucose moiety of the sucrose molecule.[1] Its structure can be functionally divided into two distinct regions:

-

A Hydrophilic Head: The large, polar sucrose molecule, with its multiple hydroxyl groups, is highly water-soluble.

-

A Hydrophobic Tail: The eight-carbon octanoyl chain is nonpolar and lipophilic, preferring to avoid contact with water.

This separation of polarity within a single molecule is the fundamental basis of its surfactant activity.

Caption: Simplified molecular structure of this compound.

Interfacial Adsorption and Surface Tension Reduction

In an aqueous environment, the hydrophobic tails of this compound molecules are driven away from the water. To minimize this unfavorable interaction, the molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. At the interface, they orient themselves with the hydrophilic sucrose heads remaining in the aqueous phase and the hydrophobic octanoyl tails extending into the non-aqueous phase (air or oil). This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface or interfacial tension.[6][7] Sucrose esters are capable of reducing surface tension to values as low as 30 mN/m.[8]

Self-Assembly and Micellization

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, a phenomenon known as self-assembly occurs. To shield their hydrophobic tails from water, the molecules aggregate into spherical structures called micelles.[1][9] This process happens at a well-defined concentration known as the Critical Micelle Concentration (CMC) .

Within a micelle, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic sucrose heads form an outer shell, maintaining contact with the surrounding water. This micellar core can encapsulate hydrophobic substances, such as oils or poorly soluble drugs, effectively solubilizing them in the aqueous medium.

Caption: Monomer and micellar states of surfactants in solution.

Physicochemical Properties

The performance of this compound as a surfactant is defined by several key quantitative parameters. These properties are critical for formulation development and for predicting its behavior in various applications.

| Property | Value / Range | Significance |

| Molecular Weight | 468.5 g/mol [3] | Defines the molar concentration and stoichiometry in formulations. |

| Critical Micelle Conc. (CMC) | 2.3 - 30 mM[1] (A specific value of 24.4 mM is also reported[10]) | The minimum concentration required for micelle formation and solubilization of hydrophobic agents. |

| Hydrophilic-Lipophilic Balance (HLB) | Typically 10-16 for monoesters | Indicates the surfactant's preference for water or oil phases; high HLB values favor oil-in-water (o/w) emulsions.[6][11] |

| Surface Tension at CMC (γcmc) | ~30 - 40 mN/m | Represents the maximum reduction in surface tension the surfactant can achieve. |

Interaction with Biological Membranes

A key application for this compound in drug development is its role as a permeability enhancer.[1][12] Its interaction with lipid bilayers of cell membranes is a dynamic, concentration-dependent process that can be described by a three-stage model.

-

Monomer Partitioning: At concentrations below the CMC, individual surfactant monomers insert themselves into the lipid bilayer.[13]

-

Bilayer Saturation: As the concentration increases, the membrane becomes saturated with surfactant molecules, leading to structural perturbations and the formation of mixed lipid-surfactant domains.[13]

-

Membrane Solubilization: At or above the CMC, the structural integrity of the membrane is overcome, and the bilayer is disrupted into mixed micelles composed of lipids and surfactant molecules.[13][14] This solubilization is the basis for its use in extracting membrane proteins in research.[10]

This transient and reversible disruption of the membrane increases its permeability, allowing for enhanced transport of drug molecules across cellular barriers.

Caption: Pathway of surfactant interaction with a lipid bilayer membrane.

Key Experimental Protocols

Characterizing the surfactant properties of this compound requires specific experimental methodologies.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This is the most common method for determining the CMC of non-ionic surfactants. It relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation: A series of aqueous solutions of this compound are prepared with concentrations spanning the expected CMC.

-

Measurement: The equilibrium surface tension of each solution is measured using a tensiometer (e.g., with a DuNoüy ring or Wilhelmy plate).[11]

-

Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Identification: The plot will show two distinct linear regions. The concentration at the point of intersection of these lines is the CMC.

References

- 1. arxiv.org [arxiv.org]

- 2. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]

- 3. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13039-39-9 [amp.chemicalbook.com]

- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sucrose esters show potential for formulating water-free foams, says new study [cosmeticsdesign-europe.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. n-Octanoylsucrose Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. Absorbance (10%, H2O, 280 nm):1.0. | Sigma-Aldrich [sigmaaldrich.com]

- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Sucrose Esters

For Researchers, Scientists, and Drug Development Professionals

Sucrose esters of fatty acids, commonly referred to as sucrose esters, are a versatile class of non-ionic surfactants derived from renewable resources—sucrose and vegetable oils. Their favorable toxicological profile and biodegradability make them attractive for a wide range of applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biodegradability and environmental impact of sucrose esters, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development activities.

Biodegradability of Sucrose Esters

Sucrose esters are recognized for their ready biodegradability in various environmental compartments, including soil, water, and sediment. The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks down the molecule into sucrose and fatty acids. These breakdown products are common natural substances that are readily mineralized by microorganisms into carbon dioxide and water.

Aerobic Biodegradation in Aquatic Environments

Studies conducted according to OECD guidelines have demonstrated that sucrose esters are readily biodegradable under aerobic conditions. For instance, some sucrose esters biodegrade within approximately five days under typical aerobic and anaerobic conditions.[1]

Table 1: Aerobic Biodegradation of Sucrose Esters

| Test Guideline | Test Substance | Inoculum | Duration (days) | Biodegradation (%) | Classification |

| OECD 301F | Sucrose Ester (unspecified) | Activated Sludge | 28 | > 60 | Readily Biodegradable |

| OECD 301B | Sucrose Ester (unspecified) | Activated Sludge | 28 | > 60 | Readily Biodegradable |

Note: Specific degradation percentages for a range of sucrose esters are often found in proprietary regulatory submissions. The values presented here are indicative of the general classification.

Biodegradation in Soil and Sediment

In soil environments, the mineralization of sucrose esters can vary depending on the specific ester and the type of soil. For example, sucrose octaoleate has shown mineralization rates ranging from 6.9% to 52% over 400 days, depending on the soil type.[2] More liquid forms of sucrose esters, those with fewer saturated fatty acids, tend to undergo more rapid and extensive mineralization.[2]

Information on specific half-lives (DT50) in aquatic sediment systems from studies following OECD Guideline 308 is limited in publicly available literature. However, their ready biodegradability in aquatic systems suggests that they would not persist in sediment.

Environmental Fate and Metabolic Pathways

The environmental fate of sucrose esters is primarily governed by microbial degradation. The initial and most critical step is the hydrolysis of the ester linkage.

Enzymatic Hydrolysis

A variety of microorganisms, including bacteria and fungi, produce lipases and esterases that can hydrolyze sucrose esters. Genera such as Pseudomonas and Candida are known to produce lipases that are effective in breaking down these compounds. The enzymatic reaction cleaves the ester bond, releasing sucrose and the corresponding fatty acid.

Figure 1: General metabolic pathway of sucrose ester biodegradation.

In some cases, particularly with more sterically hindered esters, initial degradation may occur through the oxidation of the fatty acid alkyl chain.

Ecotoxicity of Sucrose Esters

Consistent with their biodegradable nature and natural constituents, sucrose esters exhibit a low potential for environmental toxicity.

Aquatic Toxicity

The ecotoxicity of sucrose esters towards aquatic organisms is generally low. Due to their rapid breakdown, the potential for long-term exposure and adverse effects is minimal.

Table 2: Aquatic Ecotoxicity of Sucrose Esters (Representative Data)

| Test Guideline | Species | Endpoint | Value (mg/L) | Test Substance |

| OECD 202 | Daphnia magna (Water Flea) | 48h EC50 | > 100 | Sucrose Ester (unspecified) |

| OECD 201 | Desmodesmus subspicatus (Green Algae) | 72h EC50 | > 100 | Sucrose Ester (unspecified) |

| OECD 203 | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | > 100 | Sucrose Ester (unspecified) |

Note: The presented values are indicative and based on the general classification of sucrose esters as having low aquatic toxicity. Specific values can vary depending on the exact composition of the sucrose ester product.

The U.S. Environmental Protection Agency (EPA) has concluded that it is unlikely that any toxic effects will occur in birds, freshwater fish, freshwater aquatic invertebrates, and non-target plants when products containing sucrose octanoate esters are used according to label instructions.[1]

Experimental Protocols

The assessment of biodegradability and ecotoxicity of sucrose esters follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability Testing

This method determines the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

Figure 2: Workflow for OECD 301B CO₂ Evolution Test.

Methodology:

-

A defined concentration of the sucrose ester is added as the sole source of organic carbon to a mineral medium.

-

The medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

The test vessel is aerated with CO₂-free air.

-

The CO₂ produced during microbial respiration is trapped in a series of gas washing bottles containing a known concentration of a hydroxide solution (e.g., barium hydroxide or sodium hydroxide).

-

The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂). A pass level for ready biodegradability is ≥ 60% ThCO₂ within a 10-day window of the 28-day test.[3]

This method assesses the ultimate aerobic biodegradability by measuring the oxygen consumed by the test microorganisms.

Figure 3: Workflow for OECD 301F Manometric Respirometry Test.

Methodology:

-

A known volume of mineral medium containing the sucrose ester as the sole carbon source is inoculated with microorganisms.

-

The solution is placed in a sealed flask with a defined headspace of air.

-

As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace.

-

The evolved carbon dioxide is absorbed by a chemical absorbent (e.g., potassium hydroxide) within the flask.

-

The oxygen consumption is measured over time using a manometer or other pressure-sensing device.

-

The percentage of biodegradation is calculated by comparing the measured oxygen uptake with the theoretical oxygen demand (ThOD). A pass level for ready biodegradability is ≥ 60% ThOD within a 10-day window of the 28-day test.[3]

Aquatic Ecotoxicity Testing

This test assesses the acute toxicity of a substance to planktonic crustaceans.

Methodology:

-

Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to a range of concentrations of the sucrose ester in a static or semi-static system.

-

The daphnids are observed for immobilization after 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

The concentration that causes immobilization in 50% of the test organisms (EC50) is determined.

This test evaluates the effect of a substance on the growth of freshwater algae.

Methodology:

-

Exponentially growing cultures of a selected green alga (e.g., Desmodesmus subspicatus) are exposed to various concentrations of the sucrose ester.

-

The cultures are incubated under standard conditions of light and temperature for 72 hours.

-

The growth of the algae is measured at 24-hour intervals by cell counts or other biomass measurements.

-

The concentration that inhibits growth by 50% (EC50) is calculated.

This test determines the acute lethal toxicity of a substance to fish.

Methodology:

-

A suitable fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) is exposed to a series of concentrations of the sucrose ester for 96 hours.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

The concentration that is lethal to 50% of the test fish (LC50) is determined.

Conclusion

Sucrose esters are a class of surfactants with a favorable environmental profile. They are readily biodegradable, breaking down into naturally occurring and non-toxic substances. Their low potential for ecotoxicity further supports their use as environmentally compatible ingredients in a variety of applications. The standardized testing methodologies outlined in this guide provide a robust framework for the assessment of their environmental safety, ensuring their responsible use in research, development, and commercial products. For drug development professionals, the low environmental impact of sucrose esters as excipients can be a significant advantage in the overall lifecycle assessment of a pharmaceutical product.

References

In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of 6-Octanoyl Sucrose

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 6-Octanoyl Sucrose, a non-ionic surfactant of interest to researchers, scientists, and drug development professionals. This document collates quantitative data from scientific literature, details the experimental protocols for CMC determination, and presents visual workflows for clarity.

Introduction to this compound

This compound is a sucrose monoester, a class of non-ionic surfactants known for their biocompatibility and biodegradability.[1] It consists of a hydrophilic sucrose headgroup and a hydrophobic octanoyl (C8) tail, formally resulting from the condensation of caprylic acid and sucrose.[2] This amphiphilic structure enables this compound to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a crucial parameter, as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change dramatically.[3]

Quantitative Data on the CMC of this compound

The CMC of this compound has been determined by various methods, with results showing some variation depending on the technique and experimental conditions. The following table summarizes the reported quantitative data.

| CMC (mM) | Temperature (°C) | Method | Source |

| 1.40 | 25.0 ± 0.1 | Surface Tension | Becerra et al. (2008)[4] |

| 1.20 | 25.0 ± 0.1 | Fluorescence Spectroscopy (Pyrene probe) | Becerra et al. (2008)[4] |

| 24.4 | Not specified | Not specified | Calbiochem® (Sigma-Aldrich)[5] |

Note: The isomer was specified as 6-O-sucrose monoester in the study by Becerra et al. The Calbiochem® product is listed as n-Octanoylsucrose.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant. The following sections detail the common methodologies employed for this compound.

Surface Tension Method

This is a classical and widely used technique for determining the CMC of surfactants.[6][7]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, additional surfactant molecules aggregate to form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.[3][6]

Detailed Protocol:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water or a specific buffer.

-

Serial Dilutions: A series of solutions with varying concentrations of this compound are prepared by diluting the stock solution. The concentration range should bracket the expected CMC.

-

Instrumentation: A tensiometer, such as one using the Du Noüy ring or Wilhelmy plate method, is used for measurements. The instrument must be calibrated and the platinum ring or plate thoroughly cleaned before each measurement.

-

Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25.0 ± 0.1 °C).[4]

-

Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.[6]

Caption: Workflow for CMC Determination by Surface Tension.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[8]

Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In the aqueous environment, the fluorescence emission spectrum of pyrene shows distinct vibronic bands. When micelles form, the pyrene molecules preferentially partition into the hydrophobic micellar core. This change in the microenvironment's polarity leads to a change in the relative intensities of certain emission peaks. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the probe's environment. A plot of this ratio against the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.[4]

Detailed Protocol:

-

Probe and Surfactant Solutions: A stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) is prepared. A series of this compound solutions of varying concentrations is also prepared.

-

Sample Preparation: A small aliquot of the probe stock solution is added to vials, and the solvent is evaporated. The series of surfactant solutions is then added to the vials, and the solutions are allowed to equilibrate to ensure the probe is solubilized. The final probe concentration is kept very low to avoid self-quenching.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer at a constant temperature. For pyrene, the excitation wavelength is typically around 334 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Data Analysis: The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks are measured for each sample. The ratio I1/I3 is calculated and plotted against the logarithm of the surfactant concentration. The data is then fitted to a sigmoidal function, and the CMC is determined from the midpoint of the transition.[4]

Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.

Conclusion

The critical micelle concentration of this compound typically falls in the low millimolar range. The exact value is dependent on the measurement technique and experimental conditions. The surface tension and fluorescence spectroscopy methods are robust techniques for its determination, providing valuable information for the application of this surfactant in various fields, including drug delivery and formulation science. The provided protocols and workflows serve as a guide for researchers and scientists working with this and similar amphiphilic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. n-Octanoylsucrose Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. Absorbance (10%, H2O, 280 nm):1.0. | Sigma-Aldrich [sigmaaldrich.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

Navigating the Emulsification Landscape: A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 6-Octanoyl Sucrose

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Esters

The HLB system, a semi-empirical scale, is a cornerstone in the formulation of emulsions. It assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value is crucial for selecting the appropriate emulsifier to achieve a stable emulsion of a given oil-in-water (O/W) or water-in-oil (W/O) system.

Sucrose esters, a versatile class of non-ionic surfactants, are synthesized by esterifying sucrose with fatty acids.[1] Their HLB values are influenced by two primary factors:

-

Degree of Esterification: The number of fatty acid chains attached to the sucrose molecule. Monoesters are the most hydrophilic, and the hydrophilicity decreases as the number of ester groups increases.

-

Fatty Acid Chain Length: For a given degree of esterification, a shorter fatty acid chain results in a more hydrophilic surfactant.

For sucrose monoesters, a calculated HLB of 16 is often cited as a general value. However, this is a simplification that does not account for the specific contribution of the fatty acid's lipophilic character.[1] Experimental evidence suggests that the actual HLB of sucrose monoesters is typically lower, falling within the range of 10-12.

Theoretical Calculation of the HLB Value for 6-Octanoyl Sucrose

Two primary methods are employed for the theoretical calculation of HLB values: Griffin's method and Davies' method.

Griffin's Method

Griffin's method, developed for non-ionic surfactants, is based on the molecular weight of the hydrophilic portion of the molecule.[2]

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular weight of the hydrophilic portion (sucrose).

-

M is the total molecular weight of the molecule (this compound).

Calculation for this compound:

| Component | Molecular Formula | Molar Mass ( g/mol ) |

| Sucrose (Hydrophilic Portion) | C₁₂H₂₂O₁₁ | 342.30[3][4] |

| Octanoic Acid (Lipophilic Portion) | C₈H₁₆O₂ | 144.21[5][6] |

| This compound | C₂₀H₃₆O₁₂ | 468.49 |

Note: The molecular weight of this compound is calculated as the sum of the molecular weights of sucrose and octanoic acid, minus the molecular weight of water (18.02 g/mol ) lost during esterification.

Calculated HLB (Griffin's Method): HLB = 20 * (342.30 / 468.49) ≈ 14.61

Davies' Method

Davies' method offers a more nuanced approach by assigning specific group numbers to the different hydrophilic and lipophilic functional groups within the molecule.[7]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Group Numbers for this compound Calculation:

| Group | Type | Group Number | Count in this compound | Total Contribution |

| -OH (hydroxyl) | Hydrophilic | 1.9 | 7 | 13.3 |

| Ester (-COO-) | Hydrophilic | 2.4 | 1 | 2.4 |

| -CH₂- | Lipophilic | 0.475 | 6 | 2.85 |

| -CH₃ | Lipophilic | 0.475 | 1 | 0.475 |

Calculated HLB (Davies' Method): HLB = 7 + (13.3 + 2.4) - (2.85 + 0.475) = 7 + 15.7 - 3.325 = 19.375

Summary of Calculated HLB Values

| Calculation Method | Calculated HLB Value |

| Griffin's Method | 14.61 |

| Davies' Method | 19.38 |

It is important to note that these are theoretical values and may differ from experimentally determined values. The significant discrepancy between the two methods highlights the importance of experimental validation.

Experimental Determination of the HLB Value

Several experimental protocols can be employed to determine the HLB value of a surfactant. These methods provide a more accurate representation of the surfactant's behavior in a real-world formulation.

Emulsion Stability Testing

This classic method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB that produces the most stable emulsion is considered the "Required HLB" of the oil and, by extension, the effective HLB of the surfactant.

Detailed Methodology:

-

Preparation of Emulsifier Blends:

-

Select two non-ionic surfactants with known HLB values, one high (e.g., Tween 80, HLB ≈ 15.0) and one low (e.g., Span 80, HLB ≈ 4.3).

-

Prepare a series of blends of these two surfactants to achieve a range of HLB values (e.g., from 8 to 16 in increments of 1). The percentage of each surfactant in the blend can be calculated using the following formula: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) Where %A is the percentage of the high-HLB surfactant, X is the desired HLB of the blend, HLB_A is the HLB of the high-HLB surfactant, and HLB_B is the HLB of the low-HLB surfactant.

-

-

Preparation of Oil-in-Water Emulsions:

-

For each emulsifier blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5% of the oil phase).

-

The oil phase should be relevant to the intended application (e.g., a specific pharmaceutical oil or cosmetic ester).

-

Heat the oil and water phases separately to a consistent temperature (e.g., 70-75°C).

-

Add the emulsifier blend to the oil phase and stir until dissolved.

-

Slowly add the oil phase to the water phase while homogenizing using a high-shear mixer. Homogenize for a fixed period (e.g., 5-10 minutes) at a consistent speed to ensure uniform droplet size distribution.

-

Cool the emulsion to room temperature while stirring gently.

-

-

Evaluation of Emulsion Stability:

-

Store the prepared emulsions in sealed containers at controlled temperatures (e.g., room temperature, 4°C, and 40°C).

-

Observe the emulsions at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month) for signs of instability, including:

-

Creaming or Sedimentation: The formation of a concentrated layer of oil droplets at the top or bottom of the emulsion. This can be quantified by measuring the height of the creamed or sedimented layer.

-

Flocculation: The aggregation of oil droplets without the rupture of the interfacial film. This can be observed microscopically.

-

Coalescence: The merging of oil droplets to form larger ones, leading to emulsion breaking. This can be monitored by measuring the droplet size distribution over time using techniques like laser diffraction or dynamic light scattering.

-

Phase Separation: The complete separation of the oil and water phases.

-

-

-

Determination of the Optimal HLB:

-

The HLB of the emulsifier blend that results in the most stable emulsion (i.e., minimal creaming, no coalescence or phase separation over the longest period) is considered the required HLB for that oil system. This value can then be attributed as the effective HLB of this compound if it were used as the sole emulsifier.

-

Water Number Method

The water number method is a titration-based technique that measures the amount of water that can be solubilized in a solution of the surfactant in a specific solvent system.

Detailed Methodology:

-

Preparation of the Surfactant Solution:

-

Accurately weigh a specific amount of this compound (e.g., 1 gram).

-

Dissolve the surfactant in a defined volume of a suitable solvent system. A commonly used system is a mixture of benzene and dioxane (e.g., 5% benzene in dioxane), though less hazardous alternatives are now preferred.

-

-

Titration with Water:

-

Titrate the surfactant solution with distilled water dropwise from a burette, with constant stirring.

-

The endpoint of the titration is the first appearance of a persistent turbidity or cloudiness in the solution.

-

-

Calculation of the Water Number:

-

The water number is the volume of water (in mL) required to reach the endpoint per gram of surfactant.

-

-

Correlation to HLB:

-

The water number can be correlated to the HLB value using a calibration curve prepared with surfactants of known HLB values.

-

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is particularly suitable for non-ionic surfactants like sucrose esters. It relies on the principle that the solubility of such surfactants in water decreases with increasing temperature. The PIT is the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion.[5][8]

Detailed Methodology:

-

Preparation of the Emulsion System:

-

Prepare an emulsion with a fixed ratio of oil (e.g., a non-polar oil like liquid paraffin), water, and this compound. A typical composition is 45% oil, 45% water, and 10% surfactant.

-

-

Heating and Observation:

-

Place the emulsion in a temperature-controlled water bath with a stirrer and a conductivity probe.

-

Gradually heat the emulsion while monitoring its conductivity.

-

As the temperature increases, the conductivity of the O/W emulsion will be relatively high. At the PIT, the emulsion will invert to a W/O emulsion, and the conductivity will drop sharply as oil becomes the continuous phase.

-

The temperature at which this sharp drop in conductivity occurs is the PIT.

-

-

Correlation to HLB:

-

The PIT is directly related to the HLB of the surfactant. A higher PIT generally corresponds to a higher HLB value. A calibration curve can be constructed using surfactants with known HLB values to determine the HLB of this compound from its measured PIT.

-

Synthesis of this compound

A common method for the synthesis of this compound is through a transesterification reaction.

Detailed Methodology:

-

Reactants and Catalyst:

-

Sucrose

-

An octanoic acid ester (e.g., ethyl octanoate or vinyl octanoate)

-

A suitable solvent (e.g., dimethyl sulfoxide - DMSO or dimethylformamide - DMF)

-

A basic catalyst (e.g., potassium carbonate or an immobilized lipase for a more environmentally friendly approach).

-

-

Reaction Procedure:

-

Dissolve sucrose in the chosen solvent at an elevated temperature (e.g., 80-90°C) under an inert atmosphere (e.g., nitrogen).

-

Add the catalyst to the solution.

-

Slowly add the octanoic acid ester to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC).

-

The reaction is often carried out under reduced pressure to remove the alcohol byproduct (e.g., ethanol), which drives the equilibrium towards the product.

-

-

Purification:

-

After the reaction is complete, neutralize the catalyst.

-

Remove the solvent under vacuum.

-

The resulting crude product, which will be a mixture of unreacted sucrose, mono-, di-, and higher esters, is then purified.

-

Purification is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/methanol) to separate the desired this compound monoester from other components.

-

-

Characterization:

-

The purified this compound should be characterized to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Visualizations

To aid in the understanding of the concepts and procedures described, the following diagrams have been generated.

Caption: Workflow for Emulsion Stability Testing to Determine HLB.

References

- 1. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scientificspectator.com [scientificspectator.com]

- 5. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic-lipophilic balance [chemeurope.com]

- 8. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Self-Assembly and Micellar Properties of 6-Octanoyl Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Octanoyl sucrose is a non-ionic surfactant belonging to the sucrose fatty acid ester (SFAE) family. Comprising a hydrophilic sucrose head group and a hydrophobic octanoyl tail, this biodegradable and biocompatible amphiphile has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its ability to spontaneously self-assemble into micelles in aqueous solutions above a certain concentration makes it a valuable agent for solubilization, emulsification, and as a potential drug delivery vehicle.[2][3]

This technical guide provides a comprehensive overview of the self-assembly and micellar characteristics of 6-Octanoyl Sucrose. It consolidates key quantitative data, details the experimental protocols for their determination, and presents visual workflows to elucidate the underlying processes and methodologies.

Core Micellar Properties: Quantitative Data

The self-assembly behavior of this compound is characterized by several key parameters. The data reported in the literature can vary based on the purity of the compound and the experimental method used for determination.[2]

| Parameter | Symbol | Value | Method(s) of Determination |

| Critical Micelle Concentration | CMC | 2.3 - 30 mM | Surface Tensiometry, Fluorescence Spectroscopy |

| 24.4 mM | (Specific reported value) | ||

| Surface Tension at CMC | γCMC | ~30 - 37 mN/m | Surface Tensiometry |

| Aggregation Number | Nagg | Dependent on concentration for shorter alkyl chains | Fluorescence Quenching |

| Hydrodynamic Radius | Rh | Increases with alkyl chain length | Dynamic Light Scattering (DLS), Fluorescence Correlation Spectroscopy (FCS) |

Note: The properties of sucrose monoesters are highly dependent on the length of the alkyl chain. For shorter chains like octanoyl (C8), the sucrose head group plays a dominant role in the micellar properties.[1][4]

The Process of Self-Assembly

The formation of micelles is a thermodynamically driven process. Below the Critical Micelle Concentration (CMC), this compound molecules exist predominantly as monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the monomers spontaneously aggregate to form spherical or rod-shaped micelles, with their hydrophobic tails sequestered in the core and the hydrophilic sucrose heads forming the outer corona, interacting with the aqueous environment.[5]

Caption: Self-assembly of this compound from monomers to micelles.

Experimental Protocols

The characterization of this compound micelles relies on a suite of analytical techniques. Detailed methodologies for the most common experiments are provided below.

Determination of CMC by Surface Tensiometry

This is a primary method for determining the CMC of surfactants. It relies on the principle that surfactant monomers reduce the surface tension of a solvent until the surface becomes saturated at the CMC.

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Instrumentation: A Du Noüy ring tensiometer is typically used.[1] The instrument measures the force required to detach a platinum-iridium ring from the surface of the liquid.

-

Measurement: For each concentration, the surface tension is measured at a controlled temperature (e.g., 25°C).

-

Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The plot will show a sharp break; the concentration at this inflection point is identified as the CMC.[5]

Caption: Workflow for CMC determination using surface tensiometry.

Characterization by Fluorescence Spectroscopy

Fluorescence probe spectroscopy is a sensitive technique used to determine the CMC and investigate the micellar microenvironment (e.g., polarity, fluidity) and aggregation number.

Methodology:

-

Probe Selection: A hydrophobic fluorescent probe, such as pyrene or Laurdan, is chosen. These probes exhibit changes in their fluorescence properties upon partitioning from the aqueous phase into the hydrophobic micellar core.[1][6]

-

Sample Preparation: The fluorescent probe is added at a very low, constant concentration to a series of this compound solutions of varying concentrations.

-

Fluorescence Measurement:

-

For CMC Determination: The fluorescence intensity of the probe is measured for each sample. A plot of intensity versus surfactant concentration will show a significant change in slope at the CMC, as the probe moves into the non-polar micelle core.[1]

-

For Aggregation Number (Nagg): Time-resolved fluorescence quenching is employed. A quencher is added, and the decay of the probe's fluorescence is monitored. The quenching kinetics within the micelles provide data to calculate Nagg.

-

-

Data Analysis: The change in fluorescence emission spectra or intensity is analyzed to determine the CMC and other micellar properties.

Caption: Workflow for micellar characterization using fluorescence spectroscopy.

Size Determination by Dynamic Light Scattering (DLS)

DLS, sometimes referred to as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in suspension, such as micelles.

Methodology:

-

Sample Preparation: A solution of this compound is prepared at a concentration significantly above its CMC. The sample must be free of dust and other particulates, often achieved by filtering through a sub-micron filter.

-

Instrumentation: A DLS instrument illuminates the sample with a laser beam and measures the intensity fluctuations of the scattered light at a specific angle (e.g., 173°).[7]

-

Measurement Principle: The fluctuations in scattered light are caused by the Brownian motion of the micelles. Smaller particles move faster, causing more rapid fluctuations, while larger particles move slower, causing slower fluctuations.

-

Data Analysis: An autocorrelator analyzes the time-dependent fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the micelles.

-

Size Calculation: The hydrodynamic radius (Rh) is calculated from the diffusion coefficient using the Stokes-Einstein equation.

Caption: Workflow for determining micelle size using Dynamic Light Scattering.

Conclusion

6-O-Octanoyl sucrose is a versatile non-ionic surfactant with well-defined self-assembly characteristics. Its micellar properties, including a relatively high CMC and the formation of nano-sized aggregates, make it suitable for a range of applications where biocompatibility and mildness are required. The experimental protocols outlined in this guide—surface tensiometry, fluorescence spectroscopy, and dynamic light scattering—represent the foundational techniques for characterizing these properties, providing researchers and developers with the essential tools to evaluate and harness the potential of 6-O-Octanoyl sucrose in their formulations.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. arxiv.org [arxiv.org]

- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Sucrose Monoester Micelles Size Determined by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of 6-Octanoyl Sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octanoyl Sucrose is a sucrose monoester, a class of non-ionic surfactants synthesized from the esterification of sucrose with octanoic acid. As a molecule with a hydrophilic sucrose head and a lipophilic octanoyl tail, it possesses amphipathic properties making it valuable in various applications, including as an emulsifier, stabilizer, and potential drug delivery vehicle. Understanding the thermal stability and degradation profile of this compound is critical for its application in manufacturing processes, formulation development, and ensuring product stability and safety. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its degradation pathways and the analytical methods used for its characterization.

Thermal Stability of Sucrose Esters

Sucrose esters, in general, exhibit a range of thermal stabilities that are dependent on the length of the fatty acid chain and the degree of esterification. While specific data for this compound is not extensively available in public literature, the thermal behavior can be inferred from studies on similar sucrose monoesters and the parent sucrose molecule.

Generally, sucrose esters have melting points ranging from 40°C to 60°C[1]. They are considered relatively heat-stable, with some studies indicating they can be heated up to 185°C without a loss of functionality[1]. Decomposition temperatures for mixtures of sucrose esters have been reported to be above 220°C[2][3]. The thermal degradation of the parent sucrose molecule typically commences around 185°C with the cleavage of the glycosidic bond[1].

Quantitative Thermal Analysis Data (Inferred)

The following table summarizes the expected thermal properties of this compound based on data for general sucrose esters and related compounds. It is important to note that these are estimated values and experimental verification is required for the pure compound.

| Thermal Property | Expected Value/Range | Analytical Method | Reference/Basis |

| Melting Point (T_m) | 40 - 60 °C | DSC | General value for sucrose esters[1]. |

| Glass Transition (T_g) | Dependent on amorphous content | DSC | Observed in some sucrose esters[2]. |

| Onset of Decomposition | ~185 - 220 °C | TGA | Based on sucrose degradation and general sucrose ester stability[1][2][3]. |

| Major Decomposition | > 220 °C | TGA | Based on general sucrose ester stability[2][3]. |

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through several pathways, primarily involving the hydrolysis of the ester and glycosidic bonds, followed by the degradation of the constituent sucrose and octanoic acid moieties.

Proposed Thermal Degradation Pathway

The primary degradation of this compound is likely initiated by the cleavage of the most thermally labile bonds. The stability of sucrose esters is known to be pH-dependent, with the glycosidic bond being more susceptible to hydrolysis under acidic conditions and the ester bond under basic conditions[4][5]. Under neutral, thermal conditions, the degradation is expected to involve:

-

Cleavage of the Glycosidic Bond: Similar to sucrose, a primary degradation step is the breaking of the bond between the glucose and fructose units. This would yield 6-O-octanoyl-glucose and fructose.

-

Hydrolysis of the Ester Bond: The ester linkage between sucrose and the octanoyl group can be hydrolyzed to yield sucrose and octanoic acid.

-

Further Degradation: The initial degradation products (fructose, glucose derivatives, sucrose, and octanoic acid) will further decompose at higher temperatures into smaller volatile molecules, such as furans (like 5-hydroxymethylfurfural from hexoses), organic acids, aldehydes, and carbon oxides.

The biodegradation of similar sucrose monoesters, such as sucrose laurate, primarily occurs through initial ester hydrolysis[6][7].

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of sucrose esters are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other thermal events of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).

-

Heat the sample to a temperature above the expected decomposition temperature (e.g., 300°C) at a constant rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, corresponding to events like melting and decomposition, and determine the glass transition temperature if observed.

Analysis of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 300°C, 400°C, or 500°C) in the pyrolysis unit. The degradation products are immediately transferred to the GC column.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature gradient to separate the degradation products, for example, hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.

Conclusion

While specific experimental data on the thermal stability and degradation profile of this compound is limited, this guide provides a robust framework based on the known properties of sucrose and other sucrose monoesters. The thermal behavior is dictated by the stability of both the sucrose backbone and the octanoyl ester group. The provided experimental protocols offer a clear methodology for researchers to determine the precise thermal characteristics of this compound, which is essential for its successful application in various scientific and industrial fields. Further research is encouraged to establish a definitive thermal profile for this and other specific sucrose esters to enhance their utility and ensure their safe and effective use.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sugar fatty acid ester surfactants: Biodegradation pathways (2000) | Irene J. A. Baker | 26 Citations [scispace.com]

Methodological & Application

Application Note & Protocol: Solubilization of Membrane-Bound Proteins using 6-Octanoyl Sucrose

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of membrane-bound proteins.

Introduction: Membrane proteins are critical components of cellular function, acting as receptors, channels, transporters, and enzymes. Constituting approximately 30% of the human genome, they are the targets for over half of all modern medicinal drugs.[] However, their hydrophobic nature and integration within the lipid bilayer present significant challenges for extraction, purification, and characterization.[2][3][4]

The process of solubilization is a crucial first step, aiming to extract the protein from its native membrane environment into a stable, aqueous solution without compromising its structural integrity or function.[2][3] This is typically achieved using detergents, amphipathic molecules that form micelles to shield the protein's hydrophobic domains.[5]

6-Octanoyl Sucrose is a non-ionic, sugar-based detergent valued for its mild, non-denaturing properties. Like other non-ionic detergents, it is effective at breaking lipid-lipid and lipid-protein interactions while preserving native protein-protein interactions and, consequently, the protein's biological activity.[5] Its dialyzable nature further simplifies downstream purification processes. This application note provides a detailed protocol for the solubilization of membrane proteins using this compound.

Properties of this compound

Successful solubilization requires an understanding of the detergent's physicochemical properties. The Critical Micelle Concentration (CMC) is particularly important; detergent concentrations must exceed the CMC to form the micelles necessary for encapsulating the membrane protein.[][5]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₆O₁₂ | [6][7] |

| Molecular Weight | ~468.5 g/mol | [6][7] |

| Type | Non-ionic | |

| Critical Micelle Concentration (CMC) | 24.4 mM | |

| Appearance | Crystalline solid | |

| Solubility (Water) | 100 mg/mL |

Experimental Workflow for Membrane Protein Solubilization

The overall process involves isolating the membrane fraction from the source material, followed by incubation with the detergent to extract the target protein.

References

- 2. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 6-Octanoylsucrose | C20H36O12 | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

Application Notes and Protocols: 6-Octanoyl Sucrose in Drug Delivery Systems for Hydrophobic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octanoyl Sucrose is a mono-ester of sucrose, a non-ionic surfactant with potential applications in the formulation of drug delivery systems for hydrophobic compounds. Its amphiphilic nature, arising from the hydrophilic sucrose head and the lipophilic octanoyl tail, allows for the formation of stable nano- and micro-scale delivery vehicles such as micelles and nanoemulsions. These systems can encapsulate poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability. This document provides an overview of the applications of sucrose esters, with a focus on this compound, in drug delivery and detailed protocols for the preparation and characterization of such systems. Sucrose esters are recognized for their biocompatibility and biodegradability, making them attractive excipients in pharmaceutical formulations.[1]

Mechanism of Action

The primary mechanism by which this compound enhances the delivery of hydrophobic drugs is through the formation of micelles or the stabilization of nanoemulsions. In an aqueous environment, the amphiphilic molecules self-assemble to encapsulate the hydrophobic drug within a lipophilic core, while the hydrophilic sucrose moieties form an outer shell that interfaces with the aqueous phase. This structure effectively solubilizes the drug and can protect it from degradation. The hydrophilic-lipophilic balance (HLB) of the sucrose ester is a critical factor influencing its emulsifying properties and the subsequent stability and drug release characteristics of the formulation.[2]

Data Presentation

The following tables summarize quantitative data for drug delivery systems based on sucrose esters. While specific data for this compound is limited in publicly available literature, the data presented for other sucrose esters (e.g., stearate, laurate) provide a representative overview of the expected performance.

Table 1: Physicochemical Properties of Sucrose Ester-Based Nanoemulsions

| Sucrose Ester Type | Oil Phase | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Sucrose Stearate | Miglyol 812 | 150 - 250 | < 0.25 | -30 to -40 | [3] |

| Sucrose Laurate | Olive Oil | < 200 | < 0.2 | < -40 | [4][5] |

| Sucrose Palmitate | Red Fruit Oil | 103.07 ± 1.31 | 0.229 ± 0.02 | Not Reported | [6] |

Table 2: Drug Loading and Encapsulation Efficiency of Sucrose Ester-Based Formulations

| Sucrose Ester Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Formulation Type | Reference |

| Octyl Modified Serum Albumin (analogue) | Paclitaxel | 33.1 | 90.5 | Micelles | [7] |

| Sucrose Ester (general) | Protein (BSA) | Not Reported | ~13.5 | Microparticles | [8] |

| Luliconazole Nanoemulsion | Luliconazole | Not Reported | 80.28 ± 1.14 | Nanoemulsion | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Based Nanoemulsion using High-Pressure Homogenization

This protocol describes a common method for preparing oil-in-water (O/W) nanoemulsions.

Materials:

-

This compound

-

Hydrophobic drug

-

Oil phase (e.g., Miglyol 812, olive oil)

-

Purified water

-

Magnetic stirrer

-

High-pressure homogenizer

Procedure:

-

Preparation of the Oil Phase: Dissolve the hydrophobic drug and this compound in the selected oil phase. Gently heat and stir the mixture until a clear solution is obtained.

-

Preparation of the Aqueous Phase: Heat purified water to the same temperature as the oil phase.

-

Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure should be optimized to achieve the desired particle size and polydispersity index. A typical starting point is 3-5 passes at 500-1500 bar.

-

Cooling: Rapidly cool the resulting nanoemulsion to room temperature.

-

Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Drug loading and encapsulation efficiency should be determined using a suitable analytical method such as HPLC.

Protocol 2: Preparation of this compound Micelles using the Film Hydration Method

This protocol is suitable for forming micelles to encapsulate hydrophobic drugs.

Materials:

-

This compound

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform, ethanol)

-

Purified water or buffer

-

Rotary evaporator

-

Bath sonicator

Procedure:

-

Film Formation: Dissolve this compound and the hydrophobic drug in an organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin film of the sucrose ester and drug on the inner surface of the flask.

-

Hydration: Add purified water or a suitable buffer to the flask. The temperature of the hydration medium should be above the phase transition temperature of the sucrose ester.

-

Micelle Formation: Gently agitate the flask to hydrate the film. The mixture can be sonicated in a bath sonicator for a few minutes to facilitate the formation of uniform micelles.

-

Purification (Optional): To remove any un-encapsulated drug, the micellar solution can be centrifuged or filtered.

-

Characterization: Characterize the micelles for size, PDI, and zeta potential by DLS. Determine the drug loading and encapsulation efficiency.

Mandatory Visualizations

References

- 1. Effects of sucrose ester structures on liposome-mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, drug-loading capacity and safety of novel octyl modified serum albumin micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microencapsulation of Proteins and Peptides with 6-Octanoyl Sucrose

Disclaimer: The use of 6-Octanoyl Sucrose as a primary matrix for the microencapsulation of proteins and peptides is a novel and largely unexplored area of research. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This guide is based on established principles of microencapsulation and the known physicochemical properties of sucrose esters and their components. All protocols and expected data are intended to serve as a starting point for investigation and will require empirical validation.

Introduction

The delivery of therapeutic proteins and peptides is often challenged by their inherent instability and short in-vivo half-life. Microencapsulation offers a promising strategy to protect these biomolecules from degradation, provide controlled release, and improve their therapeutic efficacy. Sucrose, a widely used excipient in pharmaceutical formulations, is known for its ability to stabilize proteins.[1][2] Its ester, this compound, a non-ionic surfactant, presents an intriguing possibility as a novel, biocompatible, and biodegradable encapsulating material. This document outlines a hypothetical approach to the microencapsulation of proteins and peptides using this compound.

Hypothetical Rationale for Using this compound

The unique structure of this compound, combining a hydrophilic sucrose head with a lipophilic octanoyl tail, suggests its potential to self-assemble into structures capable of entrapping therapeutic molecules. The sucrose moiety may contribute to the stability of the encapsulated protein, while the octanoyl chain could provide the necessary hydrophobic interactions to form a stable microcapsule structure. Furthermore, as a non-ionic surfactant, it is expected to be less disruptive to protein structure compared to ionic surfactants.

Experimental Protocols

Protocol 1: Microencapsulation of a Model Protein (Bovine Serum Albumin - BSA) using a Modified Solvent Evaporation Method

This protocol describes a hypothetical procedure for the microencapsulation of BSA with this compound.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Dichloromethane (DCM)

-

Polyvinyl Alcohol (PVA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Homogenizer

-

Magnetic stirrer

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of this compound in 2 ml of Dichloromethane.

-

Aqueous Phase Preparation: Dissolve 20 mg of BSA in 0.5 ml of deionized water.

-

Primary Emulsion Formation: Add the aqueous BSA solution to the organic this compound solution. Emulsify using a homogenizer at 10,000 rpm for 2 minutes to form a water-in-oil (W/O) emulsion.

-

Secondary Emulsion Formation: Add the primary emulsion to 10 ml of a 1% (w/v) PVA solution in deionized water. Homogenize at 7,500 rpm for 3 minutes to form a water-in-oil-in-water (W/O/W) double emulsion.

-